3-Amino-3-(pyridin-2-yl)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-3-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(10,6-8(12)13)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIGWVKJAPNDSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Amino 3 Pyridin 2 Yl Butanoic Acid
Chemo- and Regioselective Synthesis Strategies
The synthesis of 3-amino-3-(pyridin-2-yl)butanoic acid presents distinct challenges in chemo- and regioselectivity, primarily due to the multiple reactive sites within the molecule. These include the pyridine (B92270) ring, which can undergo reactions at the nitrogen atom or the carbon atoms of the ring, and the butanoic acid moiety with its amino and carboxyl functional groups. Achieving chemoselectivity involves differentiating between these functional groups, while regioselectivity is concerned with controlling the position of reaction on the pyridine ring.
A key strategy involves the use of protecting groups to temporarily block reactive sites, thereby directing subsequent reactions to the desired position. For instance, the amino group is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) to prevent its interference in reactions targeting the carboxylic acid or the pyridine ring.
In the synthesis of related structures, such as spiro[pyrrolidine-2,3′-oxindoles], the reaction between isatin (B1672199) and an amino acid can lead to two possible intermediates, but often only one is stable enough to proceed, thereby ensuring a regioselective outcome. mdpi.com Similarly, in constructing pyridine derivatives, multi-component reactions can be designed where the sequence of bond formation is controlled to yield a specific constitutional isomer. For example, the synthesis of 2-chloro-3-pyridinecarboxylates can be achieved with high regiospecificity by the cyclization of 5-oxopentenenitrile derivatives under acidic conditions. researchgate.net Another approach uses the Knoevenagel condensation followed by intramolecular cyclization to produce highly substituted 3,5-dicyanopyridine derivatives, where the reaction pathway dictates the final arrangement of substituents. nih.gov These principles of controlling reaction pathways and utilizing stable intermediates are central to achieving chemo- and regioselectivity in the synthesis of complex pyridine-containing compounds.
Stereoselective and Enantioselective Approaches to this compound
Creating the chiral center at the C3 position of this compound with a specific three-dimensional arrangement is a significant synthetic challenge. Stereoselective and enantioselective methods are employed to produce a single desired stereoisomer, which is often crucial for biological applications.
Chiral Auxiliaries and Chiral Pool Methodologies
Chiral Pool Synthesis: This approach utilizes naturally occurring, enantiomerically pure compounds, known as the "chiral pool," as starting materials. ankara.edu.tr Amino acids, sugars, and terpenes are common examples. The inherent chirality of the starting material is transferred to the target molecule through a series of chemical transformations. For the synthesis of pyridinyl-containing amino acids, L-aspartic acid has been used as a chiral starting material. scielo.br In a synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid, the key step involved a chemoselective nucleophilic substitution on a diester derived from L-aspartic acid. scielo.br Similarly, (S)-serine, another member of the chiral pool, has been employed for the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, a component of the drug sitagliptin. researchgate.netresearchgate.net This strategy involves converting the amino acid into a suitable intermediate, such as an aziridine, which then undergoes a ring-opening reaction with a Grignard reagent to install the desired side chain while retaining the stereochemistry. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Evans' oxazolidinones and camphorsultam are well-known examples of chiral auxiliaries. wikipedia.org In the context of amino acid synthesis, chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand serve as effective glycine equivalents. nih.govmdpi.com These complexes can be alkylated with high diastereoselectivity, and subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched amino acid. nih.govmdpi.com This method has been successfully applied to the large-scale synthesis of fluorinated amino acids. mdpi.com
Table 1: Examples of Chiral Pool and Chiral Auxiliary Approaches for Amino Acid Synthesis
| Method | Starting Material/Auxiliary | Target Molecule (Example) | Key Transformation | Reference |
| Chiral Pool | L-Aspartic Acid | (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid | Chemoselective nucleophilic substitution with 2-lithiumpyridine | scielo.br |
| Chiral Pool | (S)-Serine | (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Ring opening of an N- and O-protected (R)-aziridin-2-methanol | researchgate.net |
| Chiral Auxiliary | Ni(II) complex of Glycine Schiff Base | (S)-2-amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation with CF₃–CH₂–I | mdpi.com |
Asymmetric Catalytic Synthesis Routes
Asymmetric catalysis is a powerful tool for creating chiral molecules, using small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. researchgate.net This approach is often more efficient and atom-economical than using stoichiometric chiral reagents.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. nih.gov This field has grown rapidly, providing alternatives to metal-based catalysts. researchgate.net For the synthesis of noncanonical amino acids, organocatalytic methods such as the Strecker and Mannich reactions have been developed. nih.govuniurb.it Chiral Brønsted acids, Brønsted bases, and phase-transfer catalysts are among the types of organocatalysts used to synthesize β-amino acid derivatives with high enantioselectivity. rsc.org For instance, the asymmetric conjugate addition of amines to α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, can generate intermediates that are subsequently converted to chiral β-amino acids. nih.gov The development of organocatalytic strategies provides versatile and environmentally benign routes to access enantiopure amino acids. nih.govrsc.org
Catalysts based on transition metals like rhodium, ruthenium, iridium, and palladium, combined with chiral ligands, are highly effective for a wide range of asymmetric reactions. nih.gov Asymmetric hydrogenation of prochiral olefins or imines is a particularly prominent method for synthesizing chiral amino acids. Transition metal-catalyzed asymmetric hydrogenation of heteroaromatic compounds, including pyridines, is a direct way to produce optically active heterocyclic compounds. nih.gov
Palladium(II) complexes, using amino acids themselves as chiral ligands, have been shown to catalyze the asymmetric activation of C-H bonds to form new C-C bonds with excellent enantioselectivity. mdpi.com This approach highlights the versatility of transition metal catalysis in creating complex chiral structures. Asymmetric hydroformylation, hydrocarboxylation, and hydroesterification of olefins are other fundamental transformations catalyzed by transition metals that provide direct access to optically active carboxylic acids and their derivatives. researchgate.net These methods represent potential pathways for the asymmetric synthesis of this compound from achiral precursors.
Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions with exceptional selectivity. mdpi.com The advantages of biocatalysis include mild reaction conditions, high enantioselectivity, and environmental sustainability. mdpi.com Enzymes like amino acid dehydrogenases and transaminases are widely used for the asymmetric synthesis of chiral amino acids. researchgate.net Reductive amination of α-keto acids using these enzymes, often coupled with a cofactor regeneration system, is a highly effective method. mdpi.comresearchgate.net
For achieving stereocontrol, imine reductases (IREDs) can be used for the reductive amination of ketones or the kinetic resolution of racemic amines. tapi.com Furthermore, engineered enzymes, created by combining insights from synthetic chemistry with protein engineering, can catalyze novel, non-natural reactions with high stereocontrol. universityofcalifornia.edu For example, the synergy of engineered photoredox and pyridoxal (B1214274) phosphate (B84403) enzymes has enabled the highly stereoselective synthesis of diverse non-canonical amino acids. universityofcalifornia.edu Biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, offer a streamlined approach to complex molecules, such as the synthesis of chiral amino alcohols from lysine (B10760008) via hydroxylation and subsequent decarboxylation. researchgate.net These biocatalytic strategies provide powerful and green alternatives for the stereocontrolled synthesis of this compound.
Table 2: Summary of Asymmetric Catalytic Approaches
| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage | Reference |
| Organocatalysis | Chiral Phosphoric Acids, Chiral Amines | Mannich reaction, Strecker reaction, Conjugate addition | Metal-free, mild conditions, high functional group tolerance | nih.govrsc.org |
| Transition Metal | Chiral Rh, Ru, Pd complexes | Asymmetric hydrogenation, C-H activation, Hydrocarboxylation | High efficiency, broad substrate scope, high enantioselectivity | nih.govmdpi.com |
| Biocatalysis | Amino acid dehydrogenases, Imine reductases (IREDs), Transaminases | Asymmetric reductive amination, Kinetic resolution | Exceptional selectivity, mild aqueous conditions, environmentally benign | mdpi.comresearchgate.nettapi.com |
Multi-Component Reactions (MCRs) for the Synthesis of this compound Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, represent a highly efficient strategy for building complex molecular architectures. nih.gov This approach is particularly valuable for generating libraries of structurally diverse compounds, such as derivatives of this compound. The inherent atom economy, procedural simplicity, and convergence of MCRs make them a powerful tool in modern organic synthesis and drug discovery. mdpi.com
Several MCRs are particularly adept at constructing the core pyridine or related heterocyclic structures found in the target compound's derivatives. While a direct MCR for this compound is not prominently documented, analogous reactions for synthesizing substituted pyridines and related amino acid precursors are well-established.
One notable example is the three-component coupling of 2-aminopyridines, aldehydes, and isonitriles or cyanides, which provides efficient access to imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net A variation of this involves the reaction of a 2-aminopyridine (B139424), an aldehyde, and trimethylsilylcyanide (TMSCN) in methanol, catalyzed by scandium triflate and mediated by microwave irradiation. This method avoids the use of isonitriles and subsequent deprotection steps. researchgate.net Another relevant MCR is the Petasis reaction, also known as the borono-Mannich reaction, which combines an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines and their derivatives. nih.gov
The table below summarizes key MCRs that can be adapted for the synthesis of complex heterocyclic structures related to the target compound.
| Reaction Name | Components | Product Type | Key Features |
| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Aldehyde, Trimethylsilylcyanide (TMSCN) | 3-Aminoimidazo[1,2-a]pyridines | One-pot synthesis, avoids isonitriles, microwave-assisted. researchgate.net |
| Petasis Reaction | Amine, Carbonyl (e.g., glyoxylic acid), Organoboronic acid | Substituted Amino Acids | Forms C-C bonds with high stereocontrol, versatile for creating α-amino acid derivatives. nih.gov |
| Doebner Quinoline (B57606) Synthesis | Aniline, Aldehyde, Pyruvic Acid | Quinolines | A classic MCR for constructing the quinoline ring system. nih.gov |
| Hantzsch Pyrrole (B145914) Synthesis | α-haloketone, β-ketoester, Ammonia (B1221849)/Primary Amine | Pyrroles | Versatile method for synthesizing substituted pyrrole rings. nih.gov |
These methodologies underscore the potential of MCRs to rapidly assemble the pyridine-containing backbone and introduce the necessary amino and carboxylic acid functionalities, or their precursors, in a single, efficient step.
Sustainable and Green Chemistry Synthetic Protocols
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and enhance safety and efficiency. rsc.orgresearchgate.net For the synthesis of this compound and its derivatives, sustainable protocols focus on minimizing waste, replacing hazardous reagents and solvents, and improving energy efficiency. unibo.it
A key area of development is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives. unibo.it Ethyl acetate, for example, has been successfully used in a green solution-phase peptide synthesis (GSolPPS) protocol. unibo.it This process also utilizes propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent, which is considered a green reagent due to its high efficiency and the easy removal of its by-products through aqueous washing. unibo.it The adoption of such solvents and reagents can significantly lower the Process Mass Intensity (PMI), a key metric in green chemistry that measures the ratio of the total mass of materials used to the mass of the final product. unibo.it
Another significant advancement is the development of aqueous solid-phase peptide synthesis (ASPPS). rsc.org This approach utilizes water as the primary solvent, dramatically reducing the reliance on organic solvents. To overcome the poor water solubility of many reactants, technologies such as the use of water-dispersible nanoparticles of protected amino acids have been developed. For instance, Fmoc- and Boc-amino acid nanoparticles, created by pulverization with a dispersion agent like PEG, have been successfully used in aqueous synthesis. rsc.org
The following table compares traditional synthetic approaches with greener alternatives applicable to the synthesis of amino acid derivatives.
| Parameter | Traditional Protocol | Green Protocol |
| Solvent | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Ethyl Acetate, 2-Methyltetrahydrofuran (2-MeTHF), Water unibo.itrsc.org |
| Coupling Reagent | Carbodiimides (e.g., DCC, EDC) | Propylphosphonic anhydride (T3P®) unibo.it |
| Reaction Time | Often lengthy (hours to days) | Significantly reduced (minutes) with optimized reagents unibo.it |
| Waste Generation (PMI) | High | Low (e.g., PMI of 30 reported for a GSolPPS process) unibo.it |
| Energy Consumption | Often requires heating or cooling | Reactions can often be run at room temperature unibo.it |
By implementing these green chemistry principles, the synthesis of this compound can be made more sustainable, economical, and environmentally friendly.
Novel Protecting Group Strategies for Amine and Carboxyl Functionalities
The synthesis of complex molecules like this compound requires the temporary masking of its reactive amine and carboxyl groups to prevent unwanted side reactions. springernature.com The selection of these protecting groups is crucial and is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others under distinct chemical conditions. researchgate.netiris-biotech.de
The most widely used strategies in modern synthesis are the Fmoc/tBu and Boc/Bn approaches. researchgate.net
Fmoc (9-fluorenylmethoxycarbonyl): This base-labile group is used to protect the α-amino functionality. It is typically removed using a solution of piperidine (B6355638) in DMF. iris-biotech.de
Boc (tert-butyloxycarbonyl): This acid-labile group also protects the α-amino group and is removed with strong acids like trifluoroacetic acid (TFA). researchgate.netiris-biotech.de
tBu (tert-butyl): This acid-labile group is commonly used to protect the carboxylic acid function as a tert-butyl ester. It is stable to the basic conditions used for Fmoc removal but is cleaved by TFA. iris-biotech.decreative-peptides.com
Bn (Benzyl): This group can protect carboxylic acids as benzyl (B1604629) esters and is typically removed via catalytic hydrogenation. researchgate.net
Beyond these workhorse groups, research has focused on developing novel protecting groups with unique cleavage conditions or enhanced stability to address specific synthetic challenges. ub.edu
Alloc (Allyloxycarbonyl): This group is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. It is selectively removed using a palladium(0) catalyst, providing an additional layer of orthogonality. ub.edu
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): This group is used for protecting amine functionalities and is cleaved under mild conditions using hydrazine, leaving acid- and base-labile groups intact. iris-biotech.de
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): While typically used for arginine side-chain protection, Pbf is an example of a highly acid-sensitive group that requires strong acid (e.g., 95% TFA) for removal. iris-biotech.de
The table below details a selection of protecting groups applicable to the amine and carboxyl functionalities of this compound.
| Protecting Group | Abbreviation | Functionality Protected | Stability | Cleavage Conditions |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Acid-stable | Piperidine (Base) iris-biotech.de |
| tert-Butoxycarbonyl | Boc | Amine | Base-stable | Trifluoroacetic Acid (TFA) iris-biotech.de |
| Benzyl | Bn | Carboxyl (Ester) | Acid, Base | Catalytic Hydrogenation (e.g., H₂, Pd/C) researchgate.net |
| tert-Butyl | tBu | Carboxyl (Ester) | Base-stable | Trifluoroacetic Acid (TFA) iris-biotech.de |
| Allyloxycarbonyl | Alloc | Amine | Acid, Base | Pd(PPh₃)₄ / Scavenger ub.edu |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Amine | Acid, Base, Pd(0) | 2-4% Hydrazine in DMF iris-biotech.de |
The strategic application of these diverse protecting groups allows for precise control over the synthetic route, enabling the construction of complex derivatives of this compound. springernature.com
Mechanistic Investigations and Reactivity Profiles of 3 Amino 3 Pyridin 2 Yl Butanoic Acid
Elucidation of Reaction Mechanisms Involving the β-Amino-Carboxylic Acid Moiety
The β-amino-carboxylic acid structure is central to the reactivity of 3-Amino-3-(pyridin-2-yl)butanoic acid. Unlike α-amino acids, the separation of the amino and carboxyl groups by an additional carbon atom leads to distinct mechanistic pathways.
Theoretical and experimental studies on analogous β-amino acids, such as β-alanine, indicate that their formation and stability are influenced by efficient hydrogen bonding between the amino group and the carbonyl oxygen. yorku.ca This intramolecular interaction can influence the molecule's conformation and the reactivity of both the amine and the acid.
One potential reaction pathway for β-amino acids is decarboxylation. The mechanism for decarboxylation of related pyridinecarboxylic acids often involves the formation of a zwitterionic intermediate where the pyridine (B92270) nitrogen is protonated. researchgate.net For this compound, thermal decarboxylation could proceed through a mechanism influenced by the acidity of the solution and the protonation state of both the pyridine nitrogen and the amino group. researchgate.net
Another key mechanistic aspect involves reactions where the amino and carboxyl groups participate in a concerted or sequential manner. For instance, under certain conditions, intramolecular cyclization could lead to the formation of a β-lactam (a four-membered cyclic amide), although this process is generally less favorable than the formation of five- or six-membered rings from gamma or delta amino acids.
Chemical Transformations of the Pyridine Ring System in this compound
The pyridine ring in this compound is an electron-deficient aromatic system, which governs its susceptibility to various transformations. The butanoic acid substituent at the 2-position further influences the ring's electronic properties.
Common transformations for pyridine rings include:
N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding pyridine N-oxide. This transformation significantly alters the reactivity of the ring, making it more susceptible to both electrophilic and nucleophilic attack.
Catalytic Hydrogenation: The aromaticity of the pyridine ring can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Rhodium), leading to the corresponding piperidine (B6355638) ring. This transformation converts the aromatic heterocycle into a saturated cyclic amine.
The presence of the amino and carboxylic acid groups on the side chain can complicate these reactions, potentially requiring the use of protecting groups to prevent unwanted side reactions.
Stereochemical Control and Outcomes in this compound Reactions
The C3 carbon of the butanoic acid chain in this compound is a stereocenter. This means the molecule can exist as two enantiomers, (R)-3-Amino-3-(pyridin-2-yl)butanoic acid and (S)-3-Amino-3-(pyridin-2-yl)butanoic acid.
Any chemical reaction occurring at this stereocenter or involving its formation must consider stereochemical control. For instance, in the synthesis of this compound, achieving high enantiomeric purity would require either a stereoselective synthesis strategy or the resolution of a racemic mixture. Stereochemical studies on other aromatic amino acids have established methods for determining absolute configuration through chemical correlation and optical rotation data, principles that would be applicable here. rsc.orgrsc.org
When reactions occur at other parts of the molecule (the carboxyl group, amine, or pyridine ring), the existing stereocenter can act as a source of chirality, potentially influencing the stereochemical outcome of reactions at new stereocenters. This is known as diastereoselective induction. Conversely, reactions under harsh conditions could lead to racemization, or the loss of stereochemical integrity at the C3 center.
Derivatization Chemistry of this compound
Derivatization is crucial for modifying the compound's properties or for preparing it for further synthetic steps. This can be achieved by targeting the carboxyl group, the amino group, or the pyridine ring.
The carboxylic acid moiety is readily converted into a variety of derivatives. thermofisher.com The reactions are typical of carboxylic acids but require consideration of the free amino group, which may need protection. libretexts.org
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or HCl gas) yields the corresponding ester. This is a reversible equilibrium-driven process.
Amide Formation: The carboxyl group can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the use of a coupling agent, such as a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid. thermofisher.com The inclusion of additives like N-hydroxysuccinimide can improve coupling efficiency. thermofisher.com
| Reaction Type | Reagent(s) | Product |
| Esterification | R-OH, H⁺ catalyst | Ester |
| Amide Formation | R-NH₂, Coupling Agent (e.g., EDAC) | Amide |
The primary amino group is a nucleophilic center and can undergo a range of functionalization reactions. To prevent side reactions during modifications elsewhere in the molecule, it is often protected.
Acylation/Amide Formation: The amine can react with acid chlorides or anhydrides to form amides. A common strategy for protection involves reacting the amine with Di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to form a tert-butyloxycarbonyl (Boc) protected amine. google.com
Alkylation: The nitrogen can be alkylated using alkyl halides, although this can lead to mixtures of mono-, di-, and even tri-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
| Reaction Type | Reagent(s) | Product |
| N-Acylation (Protection) | Boc₂O, Base | N-Boc protected amine |
| N-Alkylation | R-X | Alkylated amine |
| Reductive Amination | R-CHO, Reducing Agent (e.g., NaBH₃CN) | N-Alkyl amine |
The reactivity of the pyridine ring towards substitution is a cornerstone of pyridine chemistry.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is electron-deficient and thus deactivated towards electrophilic attack compared to benzene (B151609). The nitrogen atom acts as a meta-director. Therefore, electrophilic substitution (e.g., nitration, halogenation) occurs under harsh conditions and preferentially at the 3- and 5-positions. quora.com The presence of the deactivating pyridine nitrogen means that the intermediate carbocation formed by attack at the 2- or 4-position would place a positive charge on the electronegative nitrogen, which is highly unfavorable. quora.com
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). quimicaorganica.org For a substitution reaction to occur on the parent ring of this compound, a leaving group (such as a halide) would need to be present at one of these activated positions. quimicaorganica.orgyoutube.com The reaction proceeds via an addition-elimination mechanism through a negatively charged intermediate known as a Meisenheimer complex. quimicaorganica.org The reactivity can be further enhanced by the presence of electron-withdrawing groups or by N-alkylation to form a pyridinium (B92312) ion, which is highly activated towards nucleophilic attack. nih.gov
| Reaction Type | Position of Attack | Reactivity Notes |
| Electrophilic Substitution | C3, C5 | Requires harsh conditions; ring is deactivated. |
| Nucleophilic Substitution | C2, C4, C6 | Requires a leaving group; ring is activated. |
Theoretical and Computational Investigations of 3 Amino 3 Pyridin 2 Yl Butanoic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the stability and reactivity of 3-Amino-3-(pyridin-2-yl)butanoic acid. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule.
From the optimized geometry, a wealth of information about the molecule's electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
Furthermore, the distribution of these frontier orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the carboxylic acid group and the pyridine ring, suggesting these are the probable sites for nucleophilic attack.
Other quantum chemical descriptors that can be calculated to predict reactivity include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons. A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic reactions.
Table 1: Representative Quantum Chemical Properties of this compound (Calculated using DFT/B3LYP)
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
| Electronegativity (χ) | 3.85 eV |
| Chemical Hardness (η) | 2.65 eV |
Note: These values are illustrative and would be precisely determined through specific DFT calculations.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis is performed to identify the stable conformations (conformers) of the molecule and to map its potential energy landscape. This is typically achieved by systematically rotating the single bonds (dihedral angles) within the molecule and calculating the energy at each step.
For this compound, key dihedral angles include those around the Cα-Cβ bond and the Cα-COOH bond. The rotation around these bonds will lead to various spatial arrangements of the pyridine ring, the amino group, and the carboxylic acid group. The relative energies of these conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution.
The results of a conformational analysis can reveal the presence of intramolecular hydrogen bonds, which can significantly stabilize certain conformations. For example, a hydrogen bond could form between the amino group and the carbonyl oxygen of the carboxylic acid. The solvent environment can also influence conformational preferences, a factor that can be modeled using implicit or explicit solvation models in the calculations.
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (N-Cα-Cβ-C) | Dihedral Angle (H₂N-Cα-C-O) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A (Global Minimum) | 60° (gauche) | 0° (syn) | 0.00 |
| B | 180° (anti) | 0° (syn) | 1.5 |
| C | -60° (gauche) | 180° (anti) | 2.1 |
Note: The dihedral angles and relative energies are representative examples to illustrate the outcome of a conformational analysis.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
While quantum chemical calculations provide detailed information about a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of this compound in a condensed phase, such as in an aqueous solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
In a typical MD simulation, a single molecule or a collection of molecules of this compound is placed in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation then tracks the trajectory of each atom over a period of time, providing a dynamic picture of the system.
MD simulations can be used to investigate several aspects of the solution-phase behavior of this compound. This includes its solvation structure, revealing how water molecules arrange themselves around the solute and form hydrogen bonds with the amino and carboxylic acid groups. The simulations can also predict the propensity of the molecules to aggregate and provide insights into the nature of the intermolecular interactions driving this process, such as hydrogen bonding, and π-π stacking between pyridine rings. The dynamics of conformational changes in solution can also be observed, providing a more realistic picture than static gas-phase calculations.
In Silico Prediction of Reaction Pathways and Transition States
Computational methods are invaluable for predicting the pathways of chemical reactions involving this compound and for characterizing the high-energy transition states that govern the reaction rates. This is particularly useful for understanding its synthesis, degradation, or its interaction with biological targets.
Using DFT, the potential energy surface of a reaction can be mapped out. This involves identifying the structures of the reactants, products, and any intermediates, as well as locating the transition state structure that connects them. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the mechanism of the reaction.
Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. For instance, the mechanism of peptide bond formation involving the amino and carboxylic acid groups could be investigated in this manner.
Natural Bond Orbital (NBO) Analysis for Understanding Bonding and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique used to analyze the wavefunction obtained from a quantum chemical calculation in terms of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure concepts. This analysis provides a quantitative description of bonding and intramolecular interactions.
For this compound, NBO analysis can be used to determine the natural atomic charges on each atom, offering a more detailed picture of charge distribution than the MEP map. It also provides information about the hybridization of atomic orbitals in forming bonds.
A key feature of NBO analysis is its ability to quantify delocalization effects and charge transfer interactions. This is done by examining the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is estimated using second-order perturbation theory, providing a measure of the energetic stabilization resulting from electron delocalization. For example, the interaction between the lone pair on the pyridine nitrogen and the antibonding orbitals of the ring would quantify the delocalization within the aromatic system. Similarly, hyperconjugative interactions that contribute to the stability of certain conformations can be identified and quantified.
Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N, amino) | σ* (Cα-Cβ) | 2.5 |
| LP (N, pyridine) | π* (C-C in ring) | 20.1 |
| σ (Cα-H) | σ* (N-H) | 1.8 |
Note: LP denotes a lone pair, σ and π are bonding orbitals, and σ* and π* are the corresponding antibonding orbitals. The values are representative of typical intramolecular interactions.
Applications of 3 Amino 3 Pyridin 2 Yl Butanoic Acid in Chemical Synthesis and Materials Science
Role as a Chiral Building Block in the Synthesis of Complex Organic Molecules
Chiral building blocks are fundamental to modern organic synthesis, particularly in the construction of enantiomerically pure pharmaceuticals and natural products. tcichemicals.com The structure of 3-Amino-3-(pyridin-2-yl)butanoic acid makes it a promising candidate for this role. Its β-amino acid framework is a key structural motif in various biologically active molecules, including peptides and alkaloids. mdpi.com The presence of a quaternary stereocenter, which is often challenging to construct, makes this compound a valuable synthon for introducing stereochemical complexity in a single step.
The dual functionality of the amino and carboxylic acid groups allows for conventional peptide coupling reactions, while the pyridine (B92270) ring offers a site for further chemical modification, such as N-alkylation or metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Syntheses utilizing multi-functional building blocks can lead to the efficient construction of complex target molecules by providing multiple points for diversification. tcichemicals.com By analogy with other chiral amino acids, this compound could be employed in the synthesis of novel heterocyclic scaffolds and complex natural product analogues. researchgate.netresearchgate.net
Precursor for the Design and Synthesis of Chiral Ligands in Transition Metal Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where transition metal complexes are used to generate chiral products with high enantioselectivity. mdpi.com Amino acids and their derivatives are a readily available source of chirality and have been extensively used to create effective ligands for a wide range of metal-catalyzed reactions. mdpi.comwikipedia.orgresearchgate.net
This compound possesses key features that are highly desirable in a chiral ligand precursor. The pyridine nitrogen and the amino group can act as a bidentate N,N-chelating system, capable of coordinating to a transition metal center. researchgate.netnih.gov The chiral center is positioned close to this potential coordination site, which is crucial for creating a well-defined chiral environment around the metal, thereby enabling effective stereochemical control during a catalytic reaction. Ligands derived from this amino acid could be used to generate chiral catalysts for reactions such as asymmetric hydrogenation, C-H activation, and cross-coupling reactions. mdpi.commdpi.com
Ligands derived from chiral pyridine-containing amino acids are known to be effective in a variety of asymmetric transformations. While specific data for ligands derived from this compound are not extensively documented, their potential can be inferred from analogous systems. Such ligands could be applied to numerous metal-catalyzed processes where a chiral N,N-ligand is beneficial. The table below outlines potential applications in asymmetric catalysis.
| Asymmetric Transformation | Potential Metal Catalyst | Role of Ligand Derived from this compound | Representative Citation (Analogous Systems) |
| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Forms a chiral complex to facilitate the stereoselective transfer of a hydride from a hydrogen donor (e.g., isopropanol, formic acid) to a prochiral ketone or imine. | mdpi.com |
| C-H Functionalization | Palladium (Pd) | Creates a chiral pocket that directs the metal to selectively activate a specific prochiral C-H bond, enabling enantioselective C-C or C-X bond formation. | mdpi.com |
| Conjugate Addition | Copper (Cu) | Coordinates to the metal to control the facial selectivity of the nucleophilic attack of an organometallic reagent onto an α,β-unsaturated carbonyl compound. | mdpi.comencyclopedia.pub |
| [2+2+2] Cycloaddition | Nickel (Ni) | Controls the stereochemical outcome of the cycloaddition of alkynes and nitriles to form chiral substituted pyridines. | encyclopedia.pub |
Incorporation into Peptide Mimetics and Foldamer Structures
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced metabolic stability and oral bioavailability. nih.govmdpi.com Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures similar to those of proteins. nih.govmdpi.com The incorporation of non-natural amino acids is a key strategy in the design of both. nih.gov
As a β-amino acid, this compound is an ideal building block for these applications. Peptides containing β-amino acids (β-peptides) are resistant to degradation by proteases. mdpi.com Furthermore, β-peptides are known to form stable helical and sheet-like secondary structures, often with fewer residues than are required for α-peptides. nih.gov The pyridine side chain can introduce additional stabilizing interactions, such as π-π stacking, and provide a site for metal coordination or hydrogen bonding, which can be used to further control the folding process or to introduce specific functions. researchgate.net The quaternary substitution pattern conformationally constrains the backbone, which can pre-organize the oligomer into a specific foldamer structure. mdpi.com
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The self-assembly of small molecules into ordered, functional nanostructures is a cornerstone of this field. Amino acids, particularly those with aromatic side chains, are excellent building blocks for self-assembly due to their ability to participate in a network of directional interactions, including hydrogen bonding, electrostatic interactions, and π-π stacking. nsf.govbeilstein-journals.orgnih.govrsc.orgacs.org
This compound contains all the necessary components for directed self-assembly. The amino and carboxyl groups can form extensive hydrogen-bonding networks, similar to those seen in natural peptides. beilstein-journals.org The aromatic pyridine ring can engage in π-π stacking interactions, which are a major driving force for the assembly of aromatic amino acids into fibers and other nanostructures. nsf.govrsc.org The interplay of these forces could lead to the formation of complex, hierarchical structures such as gels, ribbons, or nanotubes in solution, with potential applications in biomaterials and nanotechnology. mdpi.comnih.gov
Potential in Polymer Chemistry and Functional Material Development
Amino acids are versatile monomers for the synthesis of functional polymers. Polyamides and poly(amino acid)s are classes of polymers with applications in biomedicine, such as in drug delivery, due to their potential biocompatibility and biodegradability. researchgate.netmdpi.com The bifunctional nature of this compound, with its amine and carboxylic acid groups, allows it to undergo step-growth polymerization to form novel polyamides.
The resulting polymers would feature a chiral center and a functional pyridine group in each repeating unit. This pendant pyridine group could serve as a coordination site for metal ions, allowing for the creation of functional materials such as catalysts, sensors, or materials with specific electronic properties. Furthermore, the principles of polymerization-induced self-assembly (PISA) could be applied to create well-defined nanostructures, such as micelles or vesicles, from block copolymers containing this monomer. mdpi.com
Synthetic Accessibility and Research on Analogues and Derivatives of 3 Amino 3 Pyridin 2 Yl Butanoic Acid
Systematic Structural Modifications of the Pyridine (B92270) Moiety
The pyridine ring of 3-Amino-3-(pyridin-2-yl)butanoic acid is a prime target for systematic structural modifications to modulate the compound's physicochemical and pharmacological properties. The nitrogen atom in the pyridine ring significantly influences its electronic properties, making it a versatile scaffold for drug design. estranky.sk Modifications can be broadly categorized into the introduction of various substituents at different positions on the ring.
The reactivity of the pyridine ring allows for electrophilic substitution, which is generally directed to the 3- and 5-positions, and nucleophilic substitution, which is favored at the 2-, 4-, and 6-positions. Common modifications include the introduction of electron-donating groups (EDGs) such as alkyl and alkoxy groups, and electron-withdrawing groups (EWGs) like halogens, nitro, and cyano groups. These substitutions can alter the pKa of the pyridine nitrogen, its ability to form hydrogen bonds, and its metabolic stability. rsc.org
For instance, the introduction of a methyl group at the 4- or 6-position could enhance lipophilicity, while a methoxy (B1213986) group at the 5-position might improve metabolic stability. Conversely, a halogen, such as chlorine or fluorine, at the 5-position could enhance binding affinity to biological targets through halogen bonding.
A hypothetical series of analogues with systematic modifications on the pyridine ring is presented below, illustrating the potential for diversification.
Table 1: Hypothetical Analogues with Pyridine Moiety Modifications
| Compound ID | Substitution on Pyridine Ring | Predicted Physicochemical Property Change |
|---|---|---|
| 1a | 4-Methyl | Increased lipophilicity |
| 1b | 5-Chloro | Enhanced binding affinity (potential for halogen bonding) |
| 1c | 6-Methoxy | Potentially improved metabolic stability |
| 1d | 5-Nitro | Increased electron-withdrawing character, altered pKa |
| 1e | 4,6-Dimethyl | Significantly increased lipophilicity and steric bulk |
Variations within the β-Amino Acid Backbone
Modifications to the β-amino acid backbone of this compound offer another avenue for creating structural diversity. These changes can influence the compound's conformational preferences, polarity, and potential for intermolecular interactions.
One common variation is the introduction of substituents at the α- (C2) and β- (C3) positions of the butanoic acid chain. For example, alkylation at the α-position can introduce steric hindrance, which may affect the molecule's interaction with protein binding sites. The stereochemistry of these substituents is also a critical factor, as different enantiomers and diastereomers can exhibit vastly different biological activities.
Another area of modification is the carboxylic acid group. It can be esterified to produce prodrugs with improved membrane permeability or converted to an amide to alter its hydrogen bonding properties and solubility. Reduction of the carboxylic acid to a primary alcohol is also a feasible transformation that would significantly change the polarity and chemical nature of the molecule.
The following table outlines potential variations within the β-amino acid backbone.
Table 2: Potential Variations in the β-Amino Acid Backbone
| Compound ID | Backbone Modification | Potential Impact |
|---|---|---|
| 2a | α-Methyl substitution | Introduction of a new chiral center, steric hindrance |
| 2b | N-Methylation of the amino group | Altered basicity and hydrogen bonding capacity |
| 2c | Ethyl ester of the carboxylic acid | Increased lipophilicity, potential prodrug |
| 2d | Amidation of the carboxylic acid | Modified solubility and hydrogen bonding |
| 2e | Reduction to a β-amino alcohol | Increased polarity, loss of acidic character |
Comparative Reactivity and Synthetic Routes of Structural Analogues
The synthesis of this compound and its analogues can be approached through several established synthetic methodologies for β-amino acids. A plausible and widely used method is the Rodionov reaction, which involves the condensation of an aldehyde (in this case, 2-acetylpyridine), malonic acid, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a suitable solvent. researchgate.netresearchgate.net This one-pot reaction provides a direct route to the desired β-amino acid structure.
For the synthesis of analogues with modifications on the pyridine ring, the corresponding substituted 2-acetylpyridine (B122185) would be used as the starting material. The reactivity of this reaction can be influenced by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups may decrease the nucleophilicity of the pyridine nitrogen, potentially affecting the reaction rate, while electron-donating groups might have the opposite effect.
The synthesis of analogues with a modified β-amino acid backbone would require different strategies. For instance, the introduction of an α-substituent could be achieved through the alkylation of a suitable enolate precursor. The comparative reactivity of these synthetic intermediates would depend on factors such as steric hindrance and the acidity of the α-proton.
A general synthetic scheme for the Rodionov reaction to produce this compound is depicted below:
Scheme 1: Plausible Synthesis of this compound via the Rodionov Reaction
2-Acetylpyridine, Malonic Acid, and Ammonia reacting to form this compound.
The synthesis of a closely related compound, 3-(pyridin-2-ylamino)propanoic acid, has been reported via the reaction of 2-aminopyridine (B139424) with butyl prop-2-enoate followed by hydrolysis. chemicalbook.com This suggests that alternative synthetic strategies involving conjugate addition could also be explored for the synthesis of the target molecule and its derivatives.
Exploration of Bioisosteric Replacements for Enhanced Synthetic Utility
Bioisosterism is a key strategy in drug design to optimize molecular properties while retaining biological activity. estranky.sk For this compound, the 2-pyridyl group is a prime candidate for bioisosteric replacement to enhance synthetic accessibility, improve pharmacokinetic profiles, or explore new interactions with biological targets.
A common bioisosteric replacement for a pyridine ring is a phenyl ring, which would lead to 3-amino-3-phenylbutanoic acid. While this removes the hydrogen bond accepting nitrogen, it can simplify synthesis and alter the lipophilicity. Other heterocyclic rings such as thiophene, furan, pyrimidine, or pyrazine (B50134) can also be considered. researchgate.netmdpi.com For instance, replacing the 2-pyridyl group with a pyrimidin-2-yl group would introduce an additional nitrogen atom, potentially altering the compound's hydrogen bonding capabilities and metabolic profile.
Another interesting bioisosteric replacement for the pyridine ring is a benzonitrile (B105546) group. The nitrile can mimic the hydrogen-bond accepting ability of the pyridine nitrogen. researchgate.net This could lead to analogues with improved biological activity.
The following table presents some potential bioisosteric replacements for the 2-pyridyl moiety and their rationale.
Table 3: Bioisosteric Replacements for the 2-Pyridyl Moiety
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Pyridin-2-yl | Phenyl | Simplified synthesis, altered lipophilicity |
| Pyridin-2-yl | Thiophen-2-yl | Similar size and electronics, different heteroatom |
| Pyridin-2-yl | Pyrimidin-2-yl | Introduction of a second nitrogen, altered H-bonding |
| Pyridin-2-yl | 2-Cyanophenyl | Nitrile as a mimic for the pyridine nitrogen's H-bond accepting ability |
| Pyridin-2-yl | Thiazol-2-yl | Introduction of a sulfur atom, potential for different interactions |
The synthetic routes to these bioisosteric analogues would be adapted based on the chosen replacement. For example, the synthesis of the phenyl analogue would start from acetophenone (B1666503) in a Rodionov reaction. The synthesis of other heterocyclic analogues would require the corresponding acetyl-substituted heterocycle as a starting material. The accessibility and reactivity of these starting materials are key considerations in the exploration of bioisosteric replacements.
Future Directions and Emerging Research Avenues for 3 Amino 3 Pyridin 2 Yl Butanoic Acid
Development of More Efficient and Atom-Economical Synthetic Routes
Emerging synthetic strategies that are likely to be applied and optimized for this specific target include:
Catalytic Asymmetric Hydrogenation: The direct asymmetric hydrogenation of enamines or β-enamino esters presents a highly efficient route to chiral β-amino acids. researchgate.netacs.org Future work will likely focus on the development of novel chiral catalysts, potentially based on rhodium or iridium complexes with Josiphos-type ligands, that can achieve high enantioselectivity and yields for substrates bearing a pyridine (B92270) ring. researchgate.net
Mannich-Type Reactions: Organocatalyzed Mannich reactions, employing chiral catalysts to facilitate the addition of a ketone-derived enolate to an imine, are a powerful tool for the enantioselective synthesis of β-amino esters. organic-chemistry.org Research in this area will aim to identify catalysts that are highly effective for pyridyl-substituted imines, a substrate class that can sometimes pose challenges.
Conjugate Addition Reactions: The enantioselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters is another promising avenue. hilarispublisher.com The development of novel chiral catalysts, including those based on copper, that can control the stereochemistry of the addition to substrates leading to 3-Amino-3-(pyridin-2-yl)butanoic acid will be a key area of investigation. nih.gov
A comparative overview of potential future synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Future Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | High atom economy, often high enantioselectivity. researchgate.net | Catalyst sensitivity to pyridine nitrogen, substrate synthesis. |
| Organocatalytic Mannich Reaction | Metal-free, milder reaction conditions. | Catalyst loading, scalability for pyridyl substrates. |
| Conjugate Addition | Versatility in nucleophile and substrate scope. hilarispublisher.com | Control of regioselectivity and enantioselectivity. |
Discovery of Novel Catalytic Applications
The unique structural features of this compound, namely the chiral β-amino acid backbone and the coordinating pyridine ring, make it an attractive candidate for use as a chiral ligand in asymmetric catalysis. The pyridine nitrogen and the amino and carboxyl groups can act as coordination sites for a variety of metal centers.
Future research is anticipated to explore the application of this compound and its derivatives as ligands in a range of catalytic transformations, including:
Asymmetric Transfer Hydrogenations: Chiral amino acid-derived ligands are known to be effective in catalysts for the asymmetric transfer hydrogenation of ketones and imines.
Carbon-Carbon Bond Forming Reactions: The development of novel catalysts for reactions such as asymmetric aldol, Michael, and Diels-Alder reactions, where the pyridine moiety could play a role in modulating catalyst activity and selectivity, is a promising area.
Oxidation and Reduction Reactions: Exploration of the potential for this scaffold to support metal complexes that catalyze selective oxidation or reduction reactions is also a viable research direction.
Integration into Advanced Functional Materials and Nanotechnology
The incorporation of amino acids and their derivatives into advanced materials and nanostructures is a rapidly growing field. sruc.ac.ukmdpi.com The pyridine-containing side chain of this compound offers unique opportunities for the design of functional materials with tailored properties.
Emerging research avenues in this domain include:
Fluorescent Probes: Pyridine-containing amino acids have been shown to exhibit interesting photophysical properties, including fluorescence that can be sensitive to the local environment. acs.orgnih.govresearchgate.net Future work could focus on developing derivatives of this compound as fluorescent probes for biological imaging or as sensors for metal ions.
Self-Assembling Peptidomimetics: β-amino acids are known to induce stable secondary structures in peptides. acs.org The design of short peptides containing this amino acid could lead to the formation of novel nanomaterials, such as nanotubes or hydrogels, with potential applications in drug delivery and tissue engineering.
Metal-Organic Frameworks (MOFs): The ability of the pyridine and carboxylate groups to coordinate with metal ions makes this compound a potential building block for the construction of chiral MOFs. researchgate.net These materials could have applications in asymmetric catalysis, separations, and gas storage.
High-Throughput Methodologies for Derivative Library Generation
To fully explore the potential of this compound in areas such as drug discovery and materials science, the development of high-throughput methods for the synthesis of diverse derivative libraries is crucial. These libraries would allow for the rapid screening of compounds with a wide range of structural modifications to identify those with optimal properties for a given application.
Future research will likely focus on adapting and developing high-throughput techniques for:
Solid-Phase Synthesis: The development of solid-phase synthetic routes would enable the rapid and automated synthesis of peptide libraries incorporating this compound.
Parallel Synthesis: The use of parallel synthesis techniques would allow for the simultaneous synthesis of a large number of discrete derivatives with variations in the pyridine ring, the amino group, and the carboxylic acid.
Diversity-Oriented Synthesis: The application of diversity-oriented synthesis strategies will be key to generating libraries of compounds with a high degree of structural complexity and diversity, moving beyond simple derivatization.
Computational Design of Novel this compound-Based Architectures
Computational modeling and design are becoming increasingly powerful tools in chemical research. simonsfoundation.org In the context of this compound, computational methods can be employed to guide the design of novel molecules with specific functions.
Future directions in this area include:
Peptide and Protein Design: Software platforms like Rosetta can be used to computationally design peptides and proteins that incorporate this unnatural amino acid to create novel structures and functions. nih.govnih.gov For instance, the pyridine side chain could be designed to act as a metal-binding site in a rationally designed metalloenzyme. acs.org
Ligand-Based and Structure-Based Drug Design: Computational methods can be used to design derivatives of this compound that are predicted to have high affinity and selectivity for specific biological targets. hilarispublisher.com
Materials Design: Molecular dynamics simulations and other computational techniques can be used to predict the self-assembly behavior of peptides containing this amino acid, aiding in the design of novel nanomaterials with desired properties.
The potential impact of computational design on future research is summarized in Table 2.
Table 2: Impact of Computational Design on Future Research
| Research Area | Application of Computational Design | Expected Outcome |
|---|---|---|
| Peptide/Protein Engineering | Design of novel protein folds and active sites. nih.govnih.gov | Creation of new enzymes and functional proteins. |
| Drug Discovery | Virtual screening and lead optimization. | Identification of potent and selective drug candidates. |
| Materials Science | Prediction of self-assembly and material properties. | Rational design of advanced functional materials. |
Q & A
Q. What are the established synthetic routes for 3-Amino-3-(pyridin-2-yl)butanoic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or chiral auxiliary-mediated reactions. For example, β-amino acids like this compound can be synthesized via Michael addition using pyridine-derived acrylates followed by catalytic hydrogenation to introduce the amino group . Protecting groups (e.g., tert-butoxycarbonyl, Boc) are critical to prevent side reactions during functionalization . Reaction temperature and solvent polarity significantly impact stereoselectivity; low temperatures in polar aprotic solvents (e.g., DMF) favor higher enantiomeric excess (e.e.). Verification via chiral HPLC or X-ray crystallography is recommended to resolve stereochemical ambiguities .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR in DO or DMSO-d resolve proton environments near the pyridine ring and amino group. Aromatic protons appear as doublets (δ 7.5–8.5 ppm), while the β-amino acid backbone shows distinct coupling patterns .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for CHNO: 195.0870 g/mol) and fragmentation patterns.
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves absolute configuration and hydrogen-bonding networks. Pyridine ring planarity and intermolecular interactions (e.g., NH···O) are critical for packing analysis .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning (e.g., pyridin-2-yl vs. pyridin-4-yl) or enantiomer-specific effects. To resolve contradictions:
- Conduct structure-activity relationship (SAR) studies using isosteric analogs (e.g., replacing pyridine with phenyl or fluorinated rings) .
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.
- Replicate assays under standardized conditions (e.g., pH 7.4 buffers, controlled temperature) to minimize experimental variability .
Q. What strategies are effective for chiral resolution of this compound enantiomers?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (80:20) mobile phase. Detection at 254 nm optimizes sensitivity for the pyridine moiety .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer in organic solvents, enabling separation via hydrolysis .
- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) in ethanol; differential solubility allows crystallization of pure enantiomers .
Q. How does the pyridin-2-yl group influence the compound’s interaction with biological targets compared to other aromatic substituents?
- Methodological Answer : The pyridin-2-yl group enhances hydrogen-bond acceptor capacity via its nitrogen lone pair, promoting interactions with enzyme active sites (e.g., kinases). Comparative studies show:
- Electrostatic Potential Maps : Pyridin-2-yl exhibits a stronger dipole moment than phenyl, altering binding kinetics in molecular docking simulations .
- Bioactivity Profiling : Derivatives with pyridin-2-yl show 2–3× higher inhibitory activity against CDK2 compared to pyridin-4-yl analogs, attributed to better geometric fit in ATP-binding pockets .
Data Analysis and Experimental Design
Q. What experimental controls are essential when studying the metabolic stability of this compound in vitro?
- Methodological Answer :
- Negative Controls : Incubate with heat-inactivated liver microsomes to confirm enzymatic degradation.
- Positive Controls : Use stable analogs (e.g., 3-Amino-3-(4-bromophenyl)butanoic acid) with known half-lives.
- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., hydroxylated pyridine derivatives) over time. Include internal standards (e.g., deuterated analogs) to normalize matrix effects .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., with PDB: 1H1Q for CDK2) to assess binding stability. Pyridin-2-yl’s rotational freedom may require longer simulation times (≥100 ns) to capture conformational changes .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., adding methyl or fluorine groups).
- ADMET Prediction : Use tools like SwissADME to optimize logP (<2) and polar surface area (>80 Ų) for blood-brain barrier penetration .
Contradiction Resolution
Q. Why do some studies report conflicting cytotoxicity results for this compound derivatives?
- Methodological Answer : Contradictions often stem from cell line-specific sensitivity or impurities in synthesized batches. Mitigation strategies include:
- Purity Validation : ≥95% purity via HPLC, with residual solvent levels (e.g., DMSO) <0.1% .
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., HeLa, MCF-7) to identify lineage-specific effects.
- Mechanistic Follow-Up : Use siRNA knockdown of putative targets (e.g., CDK2) to confirm on-target cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
